molecular formula C12H11N5O3 B8464524 methyl 1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carboxylate

methyl 1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B8464524
M. Wt: 273.25 g/mol
InChI Key: UWHLKTUHWQDSEL-UHFFFAOYSA-N
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Patent
US08242124B2

Procedure details

To a solution of methyl 1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carboxylate (220 mg, 0.805 mmol) in THF (20 mL) was added LiAlH4 (1.208 mL, 2.415 mmol) dropwise over 5 min period at room temperature. The solution was refluxed for 1H and then cooled in an ice bath. The reaction mixture was quenched with water and extracted with EtOAc (3×100 ml). The organic layers were combined, washed with brine (30 ml), dried under MgSO4 and concentrated. The residue was purified by prep. HPLC to give (1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol (100 mg, 0.408 mmol, 50.6% yield). LCMS: m/z 246.2 (M+H)+, 1.36 min (method 8). 1H NMR (500 MHz, MeOD) δ ppm 9.24 (s, 1H) 7.53 (s, 1H) 7.47 (d, J=3.05 Hz, 1H) 6.68 (d, J=2.75 Hz, 1H) 4.84 (s, 2H) 4.03 (s, 3H).
Quantity
1.208 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[N:7][C:6]([N:9]2[CH:13]=[N:12][C:11]([C:14](OC)=[O:15])=[N:10]2)=[C:5]2[NH:18][CH:19]=[CH:20][C:4]=12.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[N:7][C:6]([N:9]2[CH:13]=[N:12][C:11]([CH2:14][OH:15])=[N:10]2)=[C:5]2[NH:18][CH:19]=[CH:20][C:4]=12 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
COC1=C2C(=C(N=C1)N1N=C(N=C1)C(=O)OC)NC=C2
Name
Quantity
1.208 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 1H
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 ml)
WASH
Type
WASH
Details
washed with brine (30 ml)
CUSTOM
Type
CUSTOM
Details
dried under MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=C(N=C1)N1N=C(N=C1)CO)NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.408 mmol
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 50.6%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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